1-Methylcyclohexane-1-carbonitrile
Overview
Description
1-Methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13N. It is a nitrile derivative of cyclohexane, where a methyl group and a nitrile group are attached to the same carbon atom in the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Mode of Action
Nitriles, in general, are known to undergo nucleophilic addition reactions . During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion . Once stabilized by a Lewis acid-base complexation, the imine salt can accept a second hydride to form a dianion . The dianion can then be converted to an amine by the addition of water .
Pharmacokinetics
Its physical properties such as its molecular weight (1232 g/mol) and its logP value (2.58) , which is a measure of its lipophilicity, suggest that it may have good bioavailability.
Preparation Methods
1-Methylcyclohexane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylcyclohexanol with a dehydrating agent such as phosphorus pentachloride (PCl5) to form 1-methylcyclohexene. This intermediate is then reacted with hydrogen cyanide (HCN) in the presence of a catalyst to yield this compound .
Chemical Reactions Analysis
1-Methylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
1-Methylcyclohexane-1-carbonitrile is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds and is used in studying reaction mechanisms.
Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions involving nitriles.
Medicine: Research on its derivatives explores potential pharmaceutical applications, including the development of new drugs.
Comparison with Similar Compounds
1-Methylcyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclohexanecarbonitrile: Lacks the methyl group, making it less sterically hindered.
1-Methylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
1-Methylcyclohexane-1-amine: Contains an amine group, which affects its basicity and reactivity in different chemical environments
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-methylcyclohexane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVFVCXSNCUBTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511674 | |
Record name | 1-Methylcyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62718-34-7 | |
Record name | 1-Methylcyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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